molecular formula C9H15N3O4S B11299183 2,4-dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide

2,4-dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide

Cat. No.: B11299183
M. Wt: 261.30 g/mol
InChI Key: JZCZSETVMVEDDE-UHFFFAOYSA-N
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Description

2-HYDROXY-4-METHYL-N-(2-METHYLPROPYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-METHYL-N-(2-METHYLPROPYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, introduction of the sulfonamide group, and subsequent functionalization to introduce the hydroxy and methyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-METHYL-N-(2-METHYLPROPYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methyl and hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

2-HYDROXY-4-METHYL-N-(2-METHYLPROPYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-METHYL-N-(2-METHYLPROPYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-4-METHYL-N-(2-METHYLPROPYL)BENZAMIDE: Similar structure but with a benzamide group instead of a pyrimidine ring.

    PENTANOIC ACID, 2-HYDROXY-4-METHYL-, METHYL ESTER: Contains a hydroxy and methyl group but lacks the sulfonamide and pyrimidine ring.

Uniqueness

2-HYDROXY-4-METHYL-N-(2-METHYLPROPYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

6-methyl-N-(2-methylpropyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C9H15N3O4S/c1-5(2)4-10-17(15,16)7-6(3)11-9(14)12-8(7)13/h5,10H,4H2,1-3H3,(H2,11,12,13,14)

InChI Key

JZCZSETVMVEDDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC(C)C

Origin of Product

United States

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